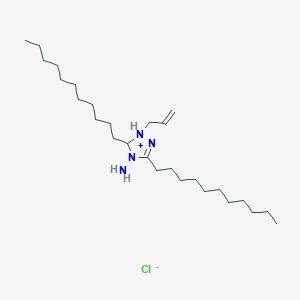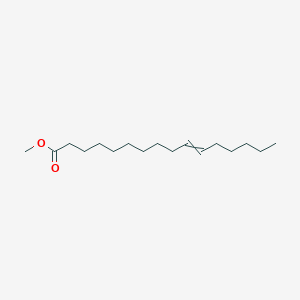
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is a synthetic compound that belongs to the class of triazolium salts. This compound is characterized by its unique structure, which includes a triazolium ring substituted with amino, prop-2-en-1-yl, and diundecyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride typically involves the following steps:
Formation of the Triazolium Ring: The triazolium ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and alkylating agents.
Substitution Reactions: The amino, prop-2-en-1-yl, and diundecyl groups are introduced through substitution reactions. These reactions often require specific catalysts and conditions to ensure the desired substitutions occur efficiently.
Quaternization: The final step involves the quaternization of the triazolium ring with a chloride source to form the triazolium chloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolium derivatives, while reduction may produce reduced triazolium compounds.
Applications De Recherche Scientifique
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of 4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Affect Cellular Processes: It can influence various cellular processes such as cell proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-(prop-2-en-1-yl)-3,5-dialkyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure with different alkyl groups.
4-Amino-1-(prop-2-en-1-yl)-3,5-diaryl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Contains aryl groups instead of alkyl groups.
Uniqueness
4-Amino-1-(prop-2-en-1-yl)-3,5-diundecyl-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59944-52-4 |
|---|---|
Formule moléculaire |
C27H55ClN4 |
Poids moléculaire |
471.2 g/mol |
Nom IUPAC |
1-prop-2-enyl-3,5-di(undecyl)-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;chloride |
InChI |
InChI=1S/C27H54N4.ClH/c1-4-7-9-11-13-15-17-19-21-23-26-29-30(25-6-3)27(31(26)28)24-22-20-18-16-14-12-10-8-5-2;/h6,27H,3-5,7-25,28H2,1-2H3;1H |
Clé InChI |
OPXICOWZKVWWSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1[NH+](N=C(N1N)CCCCCCCCCCC)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)








![2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one](/img/structure/B14602724.png)



